tert-butyl 4-(2-Acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-Acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H23F2NO4 . It is characterized by the presence of a piperidine ring substituted with a tert-butyl group, an acetoxy group, and two fluorine atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the piperidine ring: Starting with a suitable precursor, such as 4-piperidone, the piperidine ring is formed through a series of reactions including reduction and cyclization.
Introduction of the tert-butyl group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base.
Addition of the acetoxy group: The acetoxy group is added through an esterification reaction, typically using acetic anhydride and a catalyst.
Incorporation of fluorine atoms: The fluorine atoms are introduced via a fluorination reaction, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, while the piperidine ring can interact with various biological receptors. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-hydroxy-1,1-difluoroethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-chloro-1,1-difluoroethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-methoxy-1,1-difluoroethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate is unique due to the presence of both acetoxy and difluoroethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 4-(2-acetyloxy-1,1-difluoroethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO4/c1-10(18)20-9-14(15,16)11-5-7-17(8-6-11)12(19)21-13(2,3)4/h11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEJCXYZHVBZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1CCN(CC1)C(=O)OC(C)(C)C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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